molecular formula C8H12FNO2 B13512697 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13512697
M. Wt: 173.18 g/mol
InChI Key: FPWDIKNIHJVSJY-UHFFFAOYSA-N
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Description

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic [3.3]heptane core substituted with an amino group at position 2 and a fluorine atom at position 4. The spiro architecture imparts conformational rigidity, while the fluorine atom enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius.

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C8H12FNO2/c9-5-1-7(2-5)3-8(10,4-7)6(11)12/h5H,1-4,10H2,(H,11,12)

InChI Key

FPWDIKNIHJVSJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis via 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane Intermediate

A recent and scalable methodology involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key synthetic precursor, which is obtained from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate through deoxofluorination and subsequent transformations.

Stepwise Synthesis Outline:
Step Intermediate / Reagent Reaction Type Yield (%) Notes
1 Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate Deoxofluorination with Morph-DAST 65 Produces 3,3-difluorocyclobutane diester
2 Dialcohol intermediate Reduction with LiAlH4 94 Converts diester to dialcohol
3 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane Modified Appel reaction 64 Key dibromide precursor, scalable to ~600 g per run
4 Diethyl malonate or ethyl cyanoacetate Double alkylation (NaH or K2CO3 base) 68-88 Introduces functional groups for further elaboration
5 Carboxylic acid intermediate Saponification and decarboxylation 87 Versatile intermediate for amino acid synthesis
6 Amide formation and reduction Oxalyl chloride, NH3, then LiAlH4 79-95 Produces primary amine derivatives
7 Boc-protected amino acid Curtius rearrangement and protection 71-85 Protects amino group for further transformations

This convergent approach allows for the preparation of a diverse set of 6,6-difluorospiro[3.3]heptane derivatives, including the target amino acid, on a multigram to kilogram scale with relatively short reaction sequences (6–10 steps).

Functional Group Transformations and Diversifications

Synthesis of Amino Acid Derivatives

Two homologous amino acids bearing the 6,6-difluorospiro[3.3]heptane scaffold were synthesized:

Compound Key Steps Yield (%) Description
α-Amino acid derivative Saponification → Curtius rearrangement → Boc protection → Deprotection 71-95 Boc-protected α-amino acid converted to free amino acid
β-Amino acid derivative Raney Ni hydrogenation of cyano ester with Boc2O → saponification → deprotection 84-96 Boc-protected β-amino acid and derivatives

The Boc-protected intermediates were characterized by X-ray crystallography, confirming the stereochemical integrity of the spirocyclic structure.

Experimental Techniques and Analytical Data

  • Reaction Conditions : Typical solvents include dichloromethane, tetrahydrofuran, ethanol, and aqueous media; reagents include Morph-DAST for fluorination, LiAlH4 for reductions, and oxalyl chloride for amide formation.
  • Purification : Standard techniques such as extraction, distillation under reduced pressure, and recrystallization.
  • Characterization : NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, elemental analysis, and X-ray diffraction were employed to confirm structures and purity.
  • Scalability : The key intermediate 1,1-bis(bromomethyl)-3,3-difluorocyclobutane was prepared on a scale up to 0.47 kg, demonstrating the method’s suitability for preparative purposes.

Summary Table of Key Intermediates and Yields

Compound / Intermediate Reaction Type Yield (%) Scale (g) Comments
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate Starting material - 1240 Commercially available or prepared by alkylation
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate Deoxofluorination 65 872 Morph-DAST reagent used
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane Appel reaction 64 600 Key precursor for spirocyclization
Diethyl malonate alkylation product Double alkylation 88 472 Precursor for amino acid synthesis
Carboxylic acid intermediate Saponification/decarboxylation 87 - Versatile intermediate
Boc-protected α-amino acid Curtius rearrangement 71 - Protected amino acid derivative
Primary amine hydrochloride salt Reduction of amide 79 36 Final step before deprotection

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group facilitates interactions with biological macromolecules. The spirocyclic structure contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs.
  • Amino Group Positioning: The amino group at position 2 (target compound) versus position 6 (CAS 28345-67-7) alters hydrogen-bonding capabilities, impacting target binding selectivity .
  • Salt Forms : Hydrochloride salts (e.g., CID 91618803) improve solubility for in vivo applications, whereas tert-butyl esters (e.g., CAS 1211586-09-2) are used as protective intermediates in synthesis .

Biological Activity

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid (CAS Number: 2715120-05-9) is a unique compound characterized by its spirocyclic structure, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various fields, particularly in medicinal chemistry.

The molecular formula of this compound is C8H12FNO2C_8H_{12}FNO_2 with a molecular weight of 173.19 g/mol. Its structure includes an amino group and a fluorine atom, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC8H12FNO2
Molecular Weight173.19 g/mol
CAS Number2715120-05-9
IUPAC NameThis compound

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to spirocyclic structures, including derivatives of this compound. These compounds have shown promising results in inhibiting tumor cell proliferation through various mechanisms.

  • Mechanism of Action : The compound's activity may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, studies have demonstrated that similar spiro compounds can enhance the cytotoxic effects of chemotherapeutic agents by modulating oxidative stress levels in cancer cells .
  • In Vitro Studies : In vitro assays have been conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicate that at certain concentrations, it significantly reduces cell viability in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .

Pharmacological Applications

The unique structure of this compound positions it as a potential candidate for drug development in several therapeutic areas:

  • Neuropharmacology : Compounds with similar structures have been explored for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives may possess antimicrobial properties, although further research is needed to establish their efficacy against specific pathogens.

Case Studies

Several case studies highlight the biological activities associated with spirocyclic compounds:

  • Study on Antitumor Effects :
    • Objective : To assess the cytotoxicity of spirocyclic compounds on A549 and MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 and 48 hours, followed by viability assays.
    • Findings : Concentrations of 20 µM and above resulted in significant reductions in cell viability, indicating potential as an anticancer agent.
  • Neuroprotective Potential :
    • Objective : To evaluate the neuroprotective effects of related spiro compounds.
    • Methodology : In vivo models were used to assess cognitive function following treatment.
    • Findings : Enhanced cognitive performance was observed, suggesting that these compounds may protect against neurodegeneration.

Q & A

Q. Table 1: Comparison of Reaction Conditions for Spirocyclic Analogs

CompoundSolventTemperature (°C)Yield (%)Reference
Methyl 6-chlorospiro[...]DCM2578
6-Cyano-2-oxaspiro[...]THF6065
Proposed Fluorinated AnalogDMF80~50*
*Hypothetical data based on adjusted conditions for fluorine reactivity.

Advanced: How does the spirocyclic scaffold affect conformational rigidity, and what computational methods predict its collision cross-section (CCS) in mass spectrometry?

Methodological Answer:
The spiro[3.3]heptane core imposes conformational constraints due to its fused bicyclic structure, reducing rotational freedom. This rigidity enhances binding selectivity in drug design. To predict CCS:

  • Ion Mobility Spectrometry (IMS) : Coupled with mass spectrometry, IMS empirically measures CCS.
  • Computational Modeling : Density Functional Theory (DFT) optimizes 3D structures, while software like MOBCAL calculates theoretical CCS values. For example, 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid (C10H16O2) has a predicted CCS of 135 Ų using these methods .

Q. Key Considerations :

  • Substituent effects (e.g., fluorine vs. methyl groups) alter electron density and CCS.
  • Validate predictions with experimental IMS data to resolve discrepancies.

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments. The spiro junction splits signals into distinct diastereotopic peaks.
    • ¹⁹F NMR : Detects fluorine’s electronic environment, confirming substitution position .
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral centers.
  • Circular Dichroism (CD) : Correlates optical activity with stereochemistry, especially for enantiopure samples.

Example : The InChIKey for 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid (QSZYQEZFXKGUNX-UHFFFAOYSA-N) provides a reference for structural validation .

Advanced: How can contradictory data on biological activity of fluorinated spiro compounds be resolved through structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from variations in substituents or assay conditions. A systematic SAR approach includes:

  • Functional Group Modulation : Compare analogs (e.g., 6-fluoro vs. 6-chloro) in antibacterial assays, as seen in chromium-complexed bicyclic compounds .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enzymes.
  • Orthogonal Assays : Validate hits using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out false positives.

Case Study : Substituting chlorine with fluorine in spiro compounds reduces electrophilicity but may enhance metabolic stability, requiring adjusted dosing in vivo .

Basic: What challenges arise in purifying this compound, and what chromatographic methods are recommended?

Methodological Answer:
Challenges include the compound’s polarity (due to -COOH and -NH2 groups) and potential zwitterionic behavior. Recommended methods:

  • Reverse-Phase HPLC : Use C18 columns with gradients of acetonitrile/water (+0.1% TFA) to improve resolution .
  • Ion-Exchange Chromatography : Separates charged species using pH gradients.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystalline yield.

Quality Control : Confirm purity via HPLC (>95%) and LC-MS for mass verification .

Advanced: How can in silico predictions of off-target interactions guide experimental design for this compound?

Methodological Answer:

  • Target Profiling : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., GPCRs, kinases).
  • Counter-Screening : Test against high-risk off-targets identified computationally.
  • Covalent Docking Studies : Assess irreversible binding risks, particularly with electrophilic fluorine substituents.
  • Cellular Toxicity Assays : Combine predictions with live-cell imaging (e.g., mitochondrial stress tests) .

Example : Rigid spiro scaffolds may reduce off-target effects compared to flexible analogs, but fluorine’s electronegativity could enhance unexpected interactions .

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